molecular formula C8H15NO6S B1142078 (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid CAS No. 115184-30-0

(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1142078
CAS No.: 115184-30-0
M. Wt: 253.273
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a tetrahydroxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazolidine ring through a cyclization reaction between a cysteine derivative and an aldehyde. The tetrahydroxybutyl side chain is introduced via a series of protection and deprotection steps to ensure the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of flow microreactor systems to enhance reaction efficiency and yield. Flow microreactors allow for better control over reaction conditions, leading to more consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the thiazolidine ring or the tetrahydroxybutyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid include other thiazolidine derivatives and compounds with similar functional groups. Examples include:

  • Thiazolidine-2,4-dicarboxylic acid
  • 2-Thiazolidinethione
  • 4-Thiazolidinone

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the tetrahydroxybutyl side chain

Properties

IUPAC Name

(4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZXTDUDXXPCMJ-VOJFLOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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